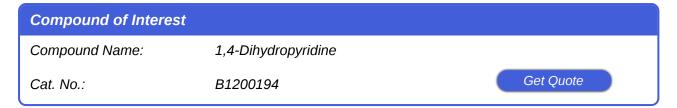


Spectroscopic Characterization of Novel 1,4-Dihydropyridine Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyridines (1,4-DHPs) represent a critical class of heterocyclic compounds with significant pharmacological importance.[1][2] Renowned primarily as L-type calcium channel blockers, they are cornerstone therapeutics in the management of cardiovascular diseases such as hypertension and angina.[3][4] The biological activity of 1,4-DHP derivatives is intrinsically linked to their molecular structure, including the nature and position of substituents on the dihydropyridine ring.[5][6] Consequently, the precise and unambiguous structural elucidation of novel 1,4-DHP derivatives is paramount for drug discovery and development. This technical guide provides an in-depth overview of the core spectroscopic techniques employed for the characterization of these compounds, complete with representative data and standardized experimental protocols.

Core Spectroscopic Techniques

The structural confirmation of newly synthesized 1,4-DHP derivatives relies on a synergistic application of several spectroscopic methods. Each technique provides unique and complementary pieces of the structural puzzle, which, when combined, allow for a complete and accurate assignment. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.[1][7]



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of 1,4-DHP derivatives. Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the molecule's connectivity and stereochemistry.[6]

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key characteristic signals for the 1,4-DHP core are summarized below.

Table 1: Typical ¹H NMR Chemical Shifts for **1,4-Dihydropyridine** Derivatives



Proton Assignment	Chemical Shift (δ) Range (ppm)	Multiplicity	Notes
NH (DHP Ring)	5.5 - 9.2	Singlet (broad)	Position is solvent- dependent; higher δ in DMSO-d ₆ (~8.7-9.2 ppm), lower in CDCl ₃ (~6.5-8.0 ppm).[5][7]
С4-Н	4.6 - 5.2	Singlet	A key singlet identifying the proton at the C4 position.[5]
C2, C6 -CH₃	2.2 - 2.4	Singlet	Appears as a singlet for the two equivalent methyl groups at C2 and C6.[3][5]
Ester -OCH2CH3	3.9 - 4.3	Quartet	Methylene protons of the ethyl ester groups commonly found at C3 and C5.
Ester -OCH ₂ CH ₃	1.1 - 1.4	Triplet	Methyl protons of the ethyl ester groups.[3]
Aryl Protons (at C4)	7.0 - 8.5	Multiplet/dd/d	Signals depend on the substitution pattern of the aryl ring.[5]

Carbon NMR is used to determine the number of non-equivalent carbons and to identify the carbon skeleton. The use of techniques like DEPT, HMQC, and HMBC can further aid in the unequivocal assignment of all carbon signals.[5]

Table 2: Typical ¹³C NMR Chemical Shifts for **1,4-Dihydropyridine** Derivatives



Carbon Assignment	Chemical Shift (δ) Range (ppm)	Notes
C2, C6	145 - 148	Quaternary carbons of the DHP ring.[5]
C3, C5	99 - 104	Quaternary carbons, appear at a lower field than typical olefinic carbons.[5][8]
C4	36 - 42	Tertiary carbon of the DHP ring.[5]
C=O (Ester)	166 - 168	Carbonyl carbons from the ester groups at C3 and C5.[9]
C2, C6 -CH₃	18 - 20	Methyl carbons attached to the DHP ring.
Ester -OCH₂CH₃	59 - 63	Methylene carbons of the ethyl ester groups.
Ester -OCH ₂ CH ₃	14 - 15	Methyl carbons of the ethyl ester groups.

- Sample Preparation: Dissolve approximately 30 mg of the purified 1,4-DHP derivative in 0.7 mL of a deuterated solvent (commonly CDCl₃ or DMSO-d₆) in a standard 5-mm NMR tube.
 [5]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrumentation: Record spectra on a 300 MHz or higher field NMR spectrometer (e.g., Bruker AVANCE-300).[3][5]
- ¹H NMR Acquisition: Acquire spectra at 298 K. Typical parameters include a 30° pulse width, a spectral width of 4.5 kHz, an acquisition time of 1.8 s, and a relaxation delay of 1 s.[5]
- ¹³C NMR Acquisition: Acquire spectra using a spectral width of 20 kHz, a 30° pulse width, and an acquisition time of 1.7 s.[5]



 2D NMR (if needed): For complex structures, run 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. The 1,4-DHP core and its common substituents have characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for 1,4-Dihydropyridine Derivatives



Functional Group	Vibration Type	Wavenumber (ν) Range (cm ⁻¹)	Notes
N-H (DHP Ring)	Stretching	3320 - 3420	A sharp to medium peak indicating the secondary amine in the ring.[3][7]
C-H (Aromatic)	Stretching	3020 - 3100	Absorption from the C4-aryl substituent.[7]
C-H (Aliphatic)	Stretching	2900 - 2990	Signals from methyl and methylene groups.[3][7]
C=O (Ester)	Stretching	1660 - 1765	A very strong, sharp absorption band, characteristic of the ester carbonyl groups. [3][7]
C=C (DHP Ring)	Stretching	1620 - 1650	Absorption from the double bonds within the dihydropyridine ring.
C-O (Ester)	Stretching	1090 - 1300	Strong C-O stretching vibrations from the ester groups.

- Sample Preparation: Prepare a solid sample by mixing a small amount of the 1,4-DHP derivative with dry potassium bromide (KBr) powder and pressing it into a thin, transparent pellet.
- Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrophotometer (e.g., PerkinElmer or Shimadzu).[4][7]
- Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.[4] The instrument software will plot transmittance or absorbance versus wavenumber.



Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI) are common techniques used for 1,4-DHPs.[10]

Table 4: Common Mass Spectrometry Data for 1,4-Dihydropyridine Derivatives

Ion Type	Ionization Mode	Description
[M+H] ⁺	ESI (Positive)	The protonated molecular ion, which confirms the molecular weight. This is often the base peak.[10]
[M-H] ⁻	APPI (Negative)	The deprotonated molecular ion, often observed with high intensity in APPI.[10]
Fragmentation Ions	ESI/APPI	Common fragments include the loss of alcohol from the ester groups or cleavage related to the C4 substituent. [10][11]

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an ESI or APPI source (e.g., Joel JMS D-300 or an LC-MS system).[7][12]
- Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum
 in both positive and negative ion modes over a suitable m/z range (e.g., 50-1000 amu). For
 detailed structural analysis, perform tandem MS (MS/MS) experiments on the molecular ion
 to study its fragmentation pathways.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy



UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π -systems. The 1,4-DHP ring is a chromophore that exhibits characteristic absorption maxima.

Table 5: Typical UV-Vis Absorption Data for 1,4-Dihydropyridine Derivatives

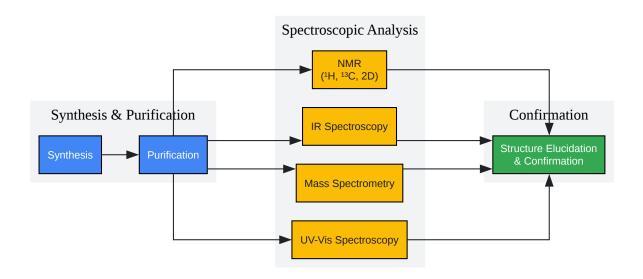
Wavelength (λ _{max}) Range (nm)	Solvent	Description
230 - 250	Methanol/Ethanol	Corresponds to $\pi \to \pi^*$ transitions within the conjugated system.
330 - 380	Methanol/Ethanol	A broad absorption band, also corresponding to $\pi \to \pi^*$ transitions. The exact position is sensitive to the substituents on the ring.[13][14]

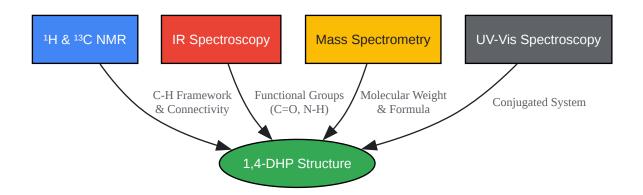
- Sample Preparation: Prepare a dilute solution of the 1,4-DHP derivative in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) to an absorbance value below 1.5.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Use a quartz cuvette to hold the sample. Record the absorption spectrum over a wavelength range of 200-600 nm, using the pure solvent as a reference. The wavelength of maximum absorbance (λ_{max}) is recorded.[15]

Integrated Analysis and Workflow

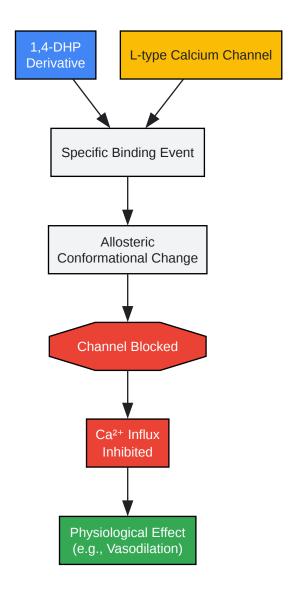
The characterization of a novel **1,4-dihydropyridine** is a systematic process. It begins with synthesis and purification, followed by a suite of spectroscopic analyses. The data from each technique are then integrated to propose and confirm the final chemical structure.











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